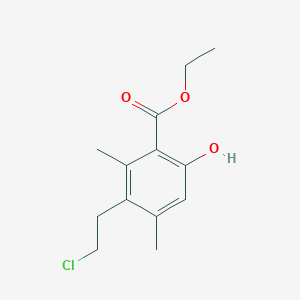
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, a chloroethyl group, and a hydroxy group attached to a dimethyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate typically involves the esterification of 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials such as 2,4-dimethylphenol. The process includes chlorination, esterification, and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the chloroethyl group yields an ethyl-substituted benzoate.
Scientific Research Applications
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of small molecules with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromoethyl)-6-hydroxy-2,4-dimethylbenzoate
- Ethyl 3-(2-iodoethyl)-6-hydroxy-2,4-dimethylbenzoate
- Ethyl 3-(2-fluoroethyl)-6-hydroxy-2,4-dimethylbenzoate
Uniqueness
Ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
716381-27-0 |
|---|---|
Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
ethyl 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylbenzoate |
InChI |
InChI=1S/C13H17ClO3/c1-4-17-13(16)12-9(3)10(5-6-14)8(2)7-11(12)15/h7,15H,4-6H2,1-3H3 |
InChI Key |
KTGUUPMJNAZIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1C)CCCl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
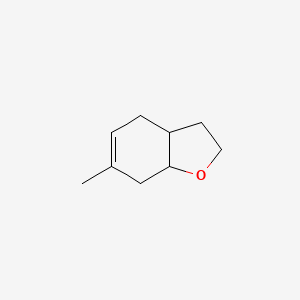
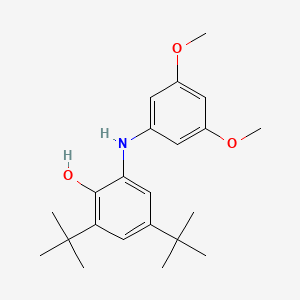
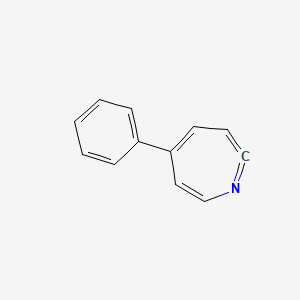
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)
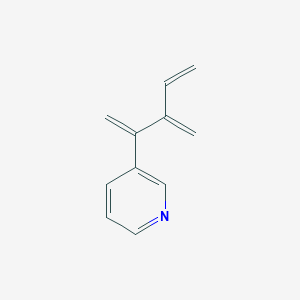
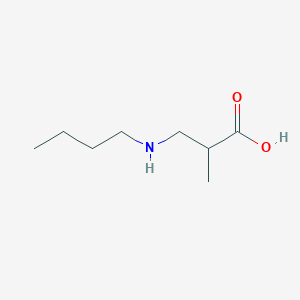
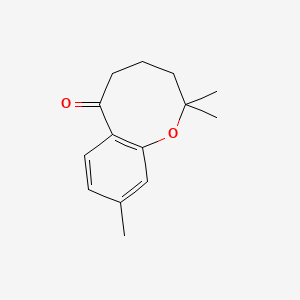
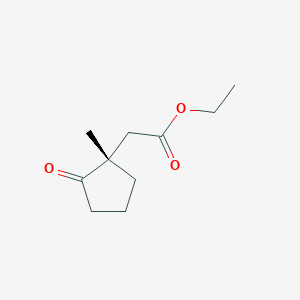
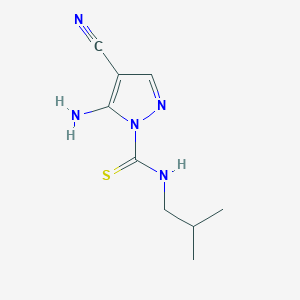
amino}phenol](/img/structure/B14216717.png)
